2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate
CAS No.: 85187-81-1
Cat. No.: VC17044257
Molecular Formula: C29H30N2O5S
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85187-81-1 |
|---|---|
| Molecular Formula | C29H30N2O5S |
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;methyl sulfate |
| Standard InChI | InChI=1S/C28H27N2O.CH4O4S/c1-4-30-26-11-7-9-20-8-6-10-25(27(20)26)28(30)21-12-14-22(15-13-21)29(3)23-16-18-24(19-17-23)31-5-2;1-5-6(2,3)4/h6-19H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | NWIMVKUKXLMMOZ-UHFFFAOYSA-M |
| Canonical SMILES | CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.COS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The IUPAC name of this compound is N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline methyl sulfate . Its molecular formula, C29H30N2O5S, reflects a benz(cd)indolium core substituted with ethyl, methylamino, and ethoxyphenyl groups, balanced by a methyl sulphate anion . The canonical SMILES string, CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.COS(=O)(=O)[O-], provides a detailed roadmap of its atomic connectivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 85187-81-1 |
| Molecular Formula | C29H30N2O5S |
| Molecular Weight | 518.6 g/mol |
| InChIKey | NWIMVKUKXLMMOZ-UHFFFAOYSA-M |
| PubChem CID | 44154052 |
Structural Features
The benz(cd)indolium core is a polycyclic aromatic system fused with an indole moiety, creating a planar, conjugated structure that may facilitate π-π interactions . The ethyl group at position 1 and the methylamino-ethoxyphenyl substituent at position 2 introduce steric and electronic variations that influence solubility and reactivity. The methyl sulphate counterion enhances crystallinity and stabilizes the cationic indolium core through electrostatic interactions.
Applications and Research Findings
Biological Research
Comparison with Related Compounds
The acetate analogue (CAS No. 85187-78-6) shares the same cationic core but replaces methyl sulphate with acetate. This alteration reduces molecular weight (466.6 g/mol) and modifies solubility, as acetate salts are generally more hydrophilic. Such differences highlight the counterion’s role in tailoring physicochemical properties for specific applications.
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